molecular formula C7H14Cl2N4OS B2551195 Imino-methyl-oxo-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)-lambda6-sulfane;dihydrochloride CAS No. 2260932-14-5

Imino-methyl-oxo-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)-lambda6-sulfane;dihydrochloride

Cat. No. B2551195
CAS RN: 2260932-14-5
M. Wt: 273.18
InChI Key: AYMHSYXTECLSMB-UHFFFAOYSA-N
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Description

Imino-methyl-oxo-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)-lambda6-sulfane;dihydrochloride is a useful research compound. Its molecular formula is C7H14Cl2N4OS and its molecular weight is 273.18. The purity is usually 95%.
BenchChem offers high-quality Imino-methyl-oxo-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)-lambda6-sulfane;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imino-methyl-oxo-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)-lambda6-sulfane;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Analytical Applications

Some bioactive sulfur compounds bearing heterocyclic nitrogen moieties have been synthesized, demonstrating biocidal effects towards bacteria and fungi. One such compound showed selective chelating ability for spectrophotometric determination of mercury (II) ions and was successfully used as a solid sorbent for mercury removal from wastewater (Makki, Abdel-Rahman, & El-Shahawi, 2011).

Antimicrobial and Cytotoxicity Studies

Novel derivatives, including pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine, have shown promising antibacterial activity and cytotoxic assay results against various cancer cell lines, highlighting their potential as antibacterial agents and anticancer drugs (Hassaneen et al., 2019).

Spin-Crossover and Crystallographic Phase Changes

Research on iron(II) complexes of sulfur-substituted ligands has revealed interesting spin-crossover behaviors and crystallographic phase changes, offering insights into the interplay between molecular structure and physical properties (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).

Pharmacological Evaluation

Computational and pharmacological evaluations of heterocyclic derivatives have explored their potential for toxicity assessment, tumor inhibition, and anti-inflammatory actions, demonstrating significant biological activities (Faheem, 2018).

Antimicrobial Screening

Pyrazolone Schiff base derivatives, known for a broad spectrum of biological activities, were synthesized and evaluated for antimicrobial activities against bacterial and fungal pathogens, showing moderate activity (Gupta, 2015).

properties

IUPAC Name

imino-methyl-oxo-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)-λ6-sulfane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4OS.2ClH/c1-13(8,12)7-5-10-11-3-2-9-4-6(7)11;;/h5,8-9H,2-4H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMHSYXTECLSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=C2CNCCN2N=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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